![molecular formula C18H19N3O3 B12352661 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RH-34 is a compound known for its potent and selective partial agonist activity at the 5-HT2A serotonin receptor subtype . It was derived by structurally modifying ketanserin, a selective 5-HT2A antagonist, by replacing the 4-(p-fluorobenzoyl)piperidine moiety with an N-(2-methoxybenzyl) pharmacophore .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RH-34 is synthesized by modifying ketanserin. The synthetic route involves replacing the 4-(p-fluorobenzoyl)piperidine group of ketanserin with an N-(2-methoxybenzyl) moiety . The reaction conditions typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and temperature control to ensure the desired structural modifications.
Industrial Production Methods
While specific industrial production methods for RH-34 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for industrial applications. This would involve optimizing reaction conditions for larger-scale production, ensuring purity, and maintaining consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
RH-34 undergoes various chemical reactions, including:
Oxidation: RH-34 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.
Substitution: RH-34 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while reduction could produce reduced forms of RH-34 with altered pharmacological properties.
Aplicaciones Científicas De Investigación
RH-34 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor agonists and antagonists.
Medicine: Explored for potential therapeutic applications due to its selective activity at the 5-HT2A receptor.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mecanismo De Acción
RH-34 exerts its effects by acting as a partial agonist at the 5-HT2A serotonin receptor subtype . This means it binds to the receptor and activates it, but not to the full extent as a full agonist would. The molecular targets involved include the 5-HT2A receptors, and the pathways influenced by RH-34 are related to serotonin signaling, which plays a crucial role in various physiological processes, including mood regulation and perception .
Comparación Con Compuestos Similares
RH-34 is unique due to its selective partial agonist activity at the 5-HT2A receptor. Similar compounds include:
Ketanserin: A selective 5-HT2A antagonist from which RH-34 is derived.
N-(2-methoxybenzyl) derivatives: Other compounds with similar pharmacophores that exhibit activity at serotonin receptors.
RH-34 stands out due to its specific structural modifications, which confer its unique pharmacological profile compared to other serotonin receptor modulators .
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,14,19H,10-12H2,1H3 |
Clave InChI |
SWBXXTARFJHBCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNCCN2C(=O)C3C=CC=CC3=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)



![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)


![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)
